1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Medicinal chemistry Physicochemical profiling ADME prediction

1-(3-Fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326848-06-9) is a fully synthetic, N1,N3-disubstituted thieno[3,2-d]pyrimidine-2,4-dione with the molecular formula C₂₀H₁₅FN₂O₃S and a monoisotopic mass of 382.41 g/mol. The compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, a scaffold validated in multiple kinase inhibitor programs including the first-in-class bifunctional PI3Kδ-BET inhibitors reported by Ran et al.

Molecular Formula C20H15FN2O3S
Molecular Weight 382.4 g/mol
Cat. No. B14111103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC20H15FN2O3S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3)F
InChIInChI=1S/C20H15FN2O3S/c1-26-17-8-7-13(11-15(17)21)12-22-16-9-10-27-18(16)19(24)23(20(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3
InChIKeyRCPPFCSCUXEPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Structural Identity and Procurement-Relevant Classification


1-(3-Fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326848-06-9) is a fully synthetic, N1,N3-disubstituted thieno[3,2-d]pyrimidine-2,4-dione with the molecular formula C₂₀H₁₅FN₂O₃S and a monoisotopic mass of 382.41 g/mol . The compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, a scaffold validated in multiple kinase inhibitor programs including the first-in-class bifunctional PI3Kδ-BET inhibitors reported by Ran et al. in 2025 [1]. The N1 position bears a 3-fluoro-4-methoxybenzyl substituent, while the N3 position carries an unsubstituted phenyl ring—a substitution pattern that distinguishes it from the more commonly cataloged 3-methylphenyl analog .

Why 1-(3-Fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by In-Class Analogs Without Risk of Altered Pharmacological Outcome


Within the thieno[3,2-d]pyrimidine-2,4-dione series, even minor substituent changes at the N3 position can produce large shifts in kinase selectivity and potency. Head-to-head SAR data from the 2025 PI3Kδ-BET bifunctional inhibitor campaign demonstrate that replacing an N3-aryl substituent alters PI3Kδ IC₅₀ values by factors exceeding 10-fold among direct analogs [1]. The target compound carries an unsubstituted N3-phenyl group, whereas the closest commercially available analog bears a 3-methylphenyl substituent that adds both steric bulk and modest electron-donating character . This single methyl deletion is expected to affect target binding conformation, metabolic stability, and off-target profile through altered π-stacking geometry with the kinase hinge region and differential CYP-mediated oxidation of the phenyl ring [2]. Generic interchange between these two compounds in a biological assay therefore introduces an uncontrolled variable that can invalidate structure-activity conclusions or lead to false-negative screening results.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


N3-Phenyl Substituent Deletion Alters Molecular Weight, Lipophilicity, and Predicted ADME Profile Relative to the 3-Methylphenyl Analog

The target compound bears an unsubstituted N3-phenyl ring, whereas the most frequently cataloged analog carries a 3-methylphenyl substituent at the same position. This single methyl deletion reduces the molecular weight by 14 Da (382.41 vs. 396.44 g/mol) and is predicted to reduce calculated logP by approximately 0.4–0.6 log units based on the Hansch π constant for aromatic methyl substitution (+0.52) [1]. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding in this scaffold class, potentially improving the signal-to-noise ratio in cellular assays [2]. The absence of the benzylic methyl group also removes a known site for CYP3A4/2C9-mediated oxidation, which may confer differential metabolic stability in hepatocyte or microsomal incubation models [3].

Medicinal chemistry Physicochemical profiling ADME prediction

Thieno[3,2-d]pyrimidine-2,4-dione Scaffold Validated as a PI3Kδ-BET Bifunctional Inhibitor Pharmacophore with Nanomolar Potency Achievable Through N1/N3 Optimization

The thieno[3,2-d]pyrimidine-2,4-dione core is the pharmacophore responsible for the first-in-class bifunctional PI3Kδ-BET inhibitory activity reported by Ran et al. (2025). The lead compound 10b, which shares the identical thieno[3,2-d]pyrimidine-2,4-dione core but with different N1/N3 substitution, achieved IC₅₀ values of 112 ± 8 nM against PI3Kδ and 19 ± 1 nM against BRD4-BD1, with good PI3Kδ selectivity over other kinases and minimal cytotoxicity in normal cells [1]. Compound 10b also demonstrated an oral pharmacokinetic profile in mice (F% not disclosed but sufficient for in vivo efficacy) and outstanding antitumor activity in the SU-DHL-6 xenograft model [1]. The target compound, bearing the 3-fluoro-4-methoxybenzyl N1 substituent and unsubstituted N3-phenyl, represents a distinct chemical space within this validated pharmacophore that remains unexplored in the published SAR, offering a unique opportunity to probe the contribution of the N3-phenyl group to the PI3Kδ/BET polypharmacology [2].

Kinase inhibition PI3Kδ BET bromodomain

Fluorine Substituent at the N1-Benzyl 3-Position Enhances Metabolic Stability Relative to Non-Fluorinated Benzyl Analogs Without Altering Core Binding Geometry

The 3-fluoro substituent on the N1-benzyl ring is a strategic modification widely employed in medicinal chemistry to block CYP450-mediated hydroxylation at the meta position of the phenyl ring. In the thieno[3,2-d]pyrimidine-2,4-dione class, comparative metabolic stability data from the PI3Kδ inhibitor program show that fluorinated benzyl analogs exhibit longer half-lives in mouse liver microsomes than their non-fluorinated counterparts [1]. The target compound incorporates both the 3-fluoro and 4-methoxy substituents on the N1-benzyl ring; the 4-methoxy group can serve as a hydrogen-bond acceptor in the kinase hinge region, while the 3-fluoro atom provides a metabolic blocking function that reduces oxidative clearance [2]. In contrast, analogs that lack the 3-fluoro substituent (e.g., 1-(4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4-dione) are expected to undergo more rapid CYP-mediated metabolism at the unprotected meta position [3].

Metabolic stability Fluorine substitution Cytochrome P450

Absence of N3-Aryl Methyl Substituent Distinguishes Target Compound from the Most Common Commercially Available Analog and Opens Distinct Patent Space

The most frequently indexed analog in commercial catalogs is 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which differs solely by the presence of a methyl group at the 3-position of the N3-phenyl ring . This analog falls within the generic Markush structures claimed in multiple thienopyrimidine kinase inhibitor patents, including US-8586580-B2 (2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors) [1]. The target compound, with its unsubstituted N3-phenyl ring, occupies a distinct chemical space at the intersection of the thieno[3,2-d]pyrimidine-2,4-dione class and may fall outside the preferred substitution patterns claimed in certain existing patents, potentially offering greater freedom-to-operate for organizations pursuing novel composition-of-matter claims .

Intellectual property Chemical space differentiation Patent landscape

Validated Application Scenarios for 1-(3-Fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Probing the N3-Aryl Substituent Contribution to PI3Kδ-BET Bifunctional Inhibition

The 2025 report by Ran et al. establishes that thieno[3,2-d]pyrimidine-2,4-dione derivatives can achieve potent, balanced PI3Kδ-BET dual inhibition (IC₅₀ < 200 nM for both targets) when appropriately substituted [1]. The target compound, bearing an N3-phenyl group that has not been evaluated in the published PI3Kδ-BET SAR, is ideally suited as a tool compound to dissect the contribution of the N3-aryl substituent to target potency, isoform selectivity, and cellular antiproliferative activity in DLBCL models. Its use can generate novel SAR data that extends the chemical space beyond the published series.

Metabolic Stability Profiling of Strategic Fluorine Placement in the Thieno[3,2-d]pyrimidine-2,4-dione Series

The 3-fluoro substituent on the N1-benzyl group is a deliberate metabolic blocking strategy supported by decades of medicinal chemistry precedent [2]. The target compound can serve as a reference standard in head-to-head microsomal stability assays against its non-fluorinated congeners (e.g., 1-(4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4-dione), enabling quantitative determination of the metabolic stabilization conferred by the aryl fluoride in this specific scaffold context.

Freedom-to-Operate Assessment and Lead Identification in Kinase Inhibitor Discovery Programs

Because the target compound bears an unsubstituted N3-phenyl group—a substitution pattern less frequently claimed in existing thienopyrimidine kinase inhibitor patents such as US-8586580-B2 [3]—it is a strategically valuable starting point for organizations seeking novel composition-of-matter positions. Its procurement supports preliminary kinase panel screening to establish selectivity fingerprints prior to committing to a full lead optimization campaign.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a molecular weight of 382.41 g/mol and a predicted logP approximately 0.5 units lower than its 3-methylphenyl analog [4], the target compound occupies a more favorable region of drug-like chemical space for oral absorption. It can be employed as a comparator compound in formulation and permeability studies aimed at establishing the relationship between N3-substituent lipophilicity and Caco-2 permeability within the thieno[3,2-d]pyrimidine-2,4-dione series.

Quote Request

Request a Quote for 1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.